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Compound of Interest

Compound Name: NG-497

Cat. No.: B12394195 Get Quote

A Comparative Guide for Researchers

NG-497 has emerged as the first potent and selective small-molecule inhibitor of human

Adipose Triglyceride Lipase (ATGL), offering a valuable tool for studying the role of ATGL in

lipid metabolism and related pathologies.[1][2][3][4] This guide provides a comprehensive

overview of NG-497's specificity, its performance compared to other relevant compounds, and

the experimental data supporting its validation.

Performance and Specificity
NG-497 distinguishes itself through its high selectivity for human and non-human primate

ATGL.[2][3][4] Unlike broad-spectrum lipase inhibitors, NG-497 demonstrates minimal off-target

effects on other structurally and functionally related lipid hydrolases.

Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory potency of NG-497 against human ATGL and

compares it with other relevant lipase inhibitors.
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Compound Target Species IC50 Reference

NG-497 ATGL Human

0.5 µM (in

human

adipocytes)

[1][2]

NG-497 ATGL Rhesus Monkey
Active

(inactivates)
[1][2]

NG-497 ATGL

Mouse, Rat,

Goat, Pig, Dog,

Marmoset

>50 µM (<20%

inhibition)
[1][2]

Atglistatin ATGL Murine 0.7 µM [5][6]

Atglistatin ATGL Human Ineffective [7]

Hi 76-0079

(HSLi)
HSL Human 100 nM [1][2]

IC50 values can vary depending on the assay conditions.

Cellular Effects of NG-497 in Human Adipocytes
In cellular assays using human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes, NG-
497 effectively inhibits lipolysis.
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Treatment
Measured
Parameter

Effect IC50 Reference

Isoproterenol +

NG-497

Fatty Acid

Release

Dose-dependent

decrease
1.5 µM [1][2]

Isoproterenol +

NG-497
Glycerol Release

Dose-dependent

decrease
1.5 µM [1][2]

HSLi (25 µM) +

NG-497

HSL-

independent

Fatty Acid

Release

Inhibition 0.5 µM [1][2]

HSLi
Fatty Acid

Release

Max. 70%

decrease
100 nM [1][2]

HSLi
Diacylglycerol

(DAG) levels
5-fold increase - [1]

HSLi + NG-497
Diacylglycerol

(DAG) levels

Prevents

accumulation
- [1]

Mechanism of Action
NG-497 acts as a competitive inhibitor, binding directly to a hydrophobic cavity near the active

site of ATGL.[2][4] Its interaction does not disrupt the binding of ATGL's co-activator, CGI-58.[1]

The species selectivity of NG-497 is determined by three specific amino acid residues within

this binding pocket, which differ between human/primate and other mammalian ATGL

orthologs.[1][4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATGL signaling pathway and a general workflow for

validating ATGL inhibitors.
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Caption: Simplified ATGL signaling pathway.
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Experimental Workflow for ATGL Inhibitor Validation
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Caption: Workflow for validating ATGL inhibitors.

Experimental Protocols
The validation of NG-497's specificity involved several key experimental procedures.

ATGL Activity Assay
Enzyme Source: Lysates of Expi293 cells overexpressing human ATGL were used as the

source of enzymatic activity.

Substrate: Radiolabeled triolein was used as the substrate.

Co-activator: Purified CGI-58 was included in the assay.

Procedure: The assay measures the release of radiolabeled fatty acids from the triolein

substrate following incubation with the enzyme source and the inhibitor at various

concentrations.

Detection: The amount of released fatty acids is quantified by liquid scintillation counting.
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Cellular Lipolysis Assay in Human Adipocytes (SGBS
cells)

Cell Culture: Simpson-Golabi-Behmel syndrome (SGBS) adipocytes were differentiated and

used for the assay.

Pre-incubation: Differentiated adipocytes were pre-incubated with NG-497 at various

concentrations for 1 hour.

Stimulation: Lipolysis was stimulated by adding isoproterenol (a β-adrenergic agonist).

Measurement: After 1 hour of stimulation, the release of free fatty acids and glycerol into the

medium was quantified using commercial kits.

Combined Inhibition: To assess the effect on HSL-independent lipolysis, cells were co-

incubated with the HSL inhibitor Hi 76-0079.

Untargeted Lipidomics
Cell Line: HepG2 cells were treated with NG-497 or a vehicle control (DMSO).

Lipid Extraction: Cellular lipids were extracted from the treated cells.

Analysis: The lipid extracts were analyzed by mass spectrometry to identify and quantify

changes in the cellular lipidome, particularly triacylglycerol (TAG) and diacylglycerol (DAG)

species. This helps to confirm the on-target effect of ATGL inhibition.[2]

Conclusion
The available data strongly support NG-497 as a highly selective and potent inhibitor of human

ATGL. Its specificity for human and non-human primate ATGL, coupled with its lack of activity

against other lipases and ATGL orthologs, makes it a superior tool for investigating the specific

functions of human ATGL in health and disease. The detailed experimental protocols provide a

solid foundation for researchers to replicate and build upon these findings in their own studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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